molecular formula C7H16ClNO2 B2582006 (2S)-2-(Dimethylamino)pentanoic acid;hydrochloride CAS No. 1448178-88-8

(2S)-2-(Dimethylamino)pentanoic acid;hydrochloride

Cat. No.: B2582006
CAS No.: 1448178-88-8
M. Wt: 181.66
InChI Key: DBLQIHMVMZWPPY-RGMNGODLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2S)-2-(Dimethylamino)pentanoic acid;hydrochloride, also known as 5-(Dimethylamino)pentanoic acid hydrochloride, is a chemical compound with the molecular formula C7H16ClNO2 and a molecular weight of 181.66 g/mol . This compound is characterized by the presence of a dimethylamino group attached to a pentanoic acid backbone, and it is commonly used in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-(Dimethylamino)pentanoic acid;hydrochloride typically involves the reaction of 5-bromopentanoic acid with dimethylamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and requires heating to facilitate the formation of the desired product . The resulting compound is then treated with hydrochloric acid to obtain the hydrochloride salt form.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized to ensure high yield and purity of the final product. The compound is typically produced in batch reactors, and the purification process involves crystallization and filtration to remove impurities .

Chemical Reactions Analysis

Types of Reactions

(2S)-2-(Dimethylamino)pentanoic acid;hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(2S)-2-(Dimethylamino)pentanoic acid;hydrochloride has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of (2S)-2-(Dimethylamino)pentanoic acid;hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to changes in cellular signaling pathways and biochemical processes, ultimately resulting in the observed effects .

Comparison with Similar Compounds

Similar Compounds

  • 5-(Dimethylamino)valeric acid hydrochloride
  • 4-(Dimethylamino)butyric acid hydrochloride
  • 3-(Dimethylamino)propionic acid hydrochloride

Uniqueness

(2S)-2-(Dimethylamino)pentanoic acid;hydrochloride is unique due to its specific structural features, such as the position of the dimethylamino group and the length of the carbon chain. These characteristics confer distinct chemical and biological properties, making it suitable for specific applications that other similar compounds may not fulfill .

Properties

IUPAC Name

(2S)-2-(dimethylamino)pentanoic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO2.ClH/c1-4-5-6(7(9)10)8(2)3;/h6H,4-5H2,1-3H3,(H,9,10);1H/t6-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBLQIHMVMZWPPY-RGMNGODLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C(=O)O)N(C)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC[C@@H](C(=O)O)N(C)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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